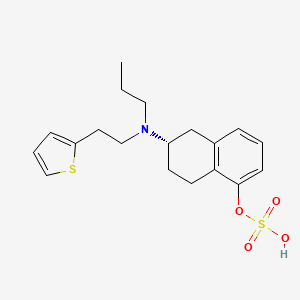
罗替戈汀硫酸盐
描述
Rotigotine is a non-ergoline dopamine agonist . It is used to treat Parkinson’s disease and Restless Legs Syndrome (RLS) . The pure levorotatory enantiomer is marketed in several countries as a transdermal patch .
Synthesis Analysis
Rotigotine is synthesized through a process that results in the levorotatory enantiomer, which is about 140 times more active than its dextrorotatory enantiomer . The different impurities from the synthesis processes and degradation studies of rotigotine were also evaluated .
Molecular Structure Analysis
Rotigotine has greater selectivity for the D2 receptor due to its thienyl-ethyl group linked to a basic nitrogen . It is a full agonist of the dopamine receptor, a partial agonist of the 5-HT1A receptor, and an antagonist of the α2B-adrenergic receptor .
Chemical Reactions Analysis
Rotigotine is extensively and rapidly metabolized by conjugation and N-dealkylation . After intravenous dosing, the predominant metabolites in human plasma are sulfate conjugates of rotigotine, glucuronide conjugates of rotigotine, sulfate conjugates of the N-despropyl-rotigotine, and conjugates of N-desthienylethyl-rotigotine .
科学研究应用
Treatment of Parkinson’s Disease
Rotigotine is a dopaminergic agonist developed for the treatment of Parkinson’s disease . It is selective for the D1/D2/D3-receptor . Its activity as an antagonist of the α2β adrenergic receptors and as an agonist of the 5-HT1A serotonergic receptor also contributes to its beneficial efficacy in vivo .
Treatment of Restless Leg Syndrome
Apart from Parkinson’s disease, Rotigotine is also indicated for the treatment of restless leg syndrome . This is due to its activity as a dopaminergic agonist .
Transdermal Patch Formulation
The pure levorotatory enantiomer of Rotigotine is marketed in several countries as a transdermal patch . This formulation stimulates post-synaptic dopaminergic neurons in a micromolar range, which is about 140 times more active than its dextrorotatory enantiomer .
Analytical Methods for Raw Material and Pharmaceutical Formulations
Analytical methods based on high-performance liquid chromatography for Rotigotine from pharmacopoeias and literature were evaluated . These methods show adequate specificity and selectivity in determining the drug in the presence of its impurities .
Stability Studies
Reports of oxidation and instability in a previous formulation indicate the need to evaluate impurities in both the raw material and pharmaceutical dosage forms of Rotigotine to ensure product quality . However, more detailed studies on the stability of Rotigotine are still lacking, mainly in the pharmacokinetic and toxicological characterization of its impurities .
Development of New Pharmaceutical Formulations
The main analytical methods for analyzing Rotigotine in raw material and its transdermal patches aim to assist the development of new pharmaceutical formulations . For example, an in situ liquid crystal gel called rotigotine-gel (RTG-gel) was developed using soya phosphatidyl choline (SPC) and glycerol dioleate (GDO) to provide long-acting slow-release benefits of Rotigotine while minimizing side effects .
作用机制
Target of Action
Rotigotine Sulfate is a non-selective dopamine agonist . It primarily targets all five dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . It also acts as an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors . These receptors play crucial roles in the regulation of mood, reward, addiction, and motor control.
Mode of Action
Rotigotine Sulfate is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . As a dopamine agonist, it works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . This interaction with its targets leads to increased dopamine activity, which can help alleviate symptoms in conditions like Parkinson’s Disease and Restless Leg Syndrome.
Pharmacokinetics
Rotigotine Sulfate exhibits dose-proportional pharmacokinetics, providing stable plasma concentrations over a 24-hour application period . It is extensively and rapidly metabolized by conjugation and N-dealkylation . After intravenous dosing, the predominant metabolites in human plasma are sulfate conjugates of rotigotine, glucuronide conjugates of rotigotine, sulfate conjugates of the N-despropyl-rotigotine, and conjugates of N-desthienylethyl-rotigotine . Most of the absorbed drug is eliminated in urine and feces as these conjugates within 24 hours of patch removal .
Result of Action
The molecular and cellular effects of Rotigotine Sulfate’s action are primarily related to its ability to stimulate dopamine receptors. This stimulation can lead to improvements in conditions like Parkinson’s Disease and Restless Leg Syndrome, where dopamine activity is typically reduced . Additionally, Rotigotine Sulfate has been shown to suppress the expressions of low-density lipoprotein receptor (LDL-R), proprotein convertase subtilisin/kexin type 9 (PCSK-9), and sterol regulatory element-binding protein (SREBP-2) . It also inhibits ox-LDL-induced cholesterol accumulation in endothelial cells (ECs), improves U937 monocytes adhesion, and decreases the representation of NADPH oxidase (NOX-4) and generation of reactive oxygen species (ROS) in ECs .
Action Environment
The action, efficacy, and stability of Rotigotine Sulfate can be influenced by various environmental factors. For instance, the transdermal delivery mechanism of Rotigotine Sulfate may be affected by factors such as skin condition and temperature . Additionally, the stability of Rotigotine Sulfate may be influenced by factors like pH and oxidation . More detailed studies on the influence of environmental factors on Rotigotine Sulfate’s action are needed to fully understand these relationships.
安全和危害
未来方向
Rotigotine transdermal patch is a well-established, once-daily dopamine agonist formulation for use in the short- and long-term treatment of Parkinson’s disease and Restless Legs Syndrome . It offers a convenient alternative when non-oral administration of medication is preferred and may be particularly useful in patients with gastrointestinal disturbances that reduce the suitability of oral medication .
属性
IUPAC Name |
[(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S2/c1-2-11-20(12-10-17-6-4-13-25-17)16-8-9-18-15(14-16)5-3-7-19(18)24-26(21,22)23/h3-7,13,16H,2,8-12,14H2,1H3,(H,21,22,23)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKVWIAVWPRBTQ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858384 | |
| Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128478-69-3 | |
| Record name | Rotigotine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128478693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROTIGOTINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4K6D2GA9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What makes Rotigotine Sulfate formation important in the body?
A1: Sulfation, the process of attaching a sulfate group to a molecule, often leads to drug inactivation. This is also true for Rotigotine, a drug used in Parkinson’s disease treatment. Understanding how Rotigotine is sulfated helps explain its metabolism and excretion from the body [].
Q2: Which enzymes are responsible for Rotigotine Sulfate formation?
A2: The research identified six human sulfotransferase (SULT) enzymes capable of sulfating Rotigotine: SULT1A1, SULT1A2, SULT1A3, SULT1B1, SULT1C4, and SULT1E1. These enzymes exhibited varying degrees of activity towards Rotigotine, suggesting their potential roles in its metabolism within different organs [].
Q3: How does the location in the body affect Rotigotine Sulfate formation?
A3: The study found significant variations in Rotigotine sulfation across different human organ samples. Small intestine and liver cytosols demonstrated considerably higher activity than brain, lung, and kidney tissues, suggesting these organs are major sites for Rotigotine sulfation in the body [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



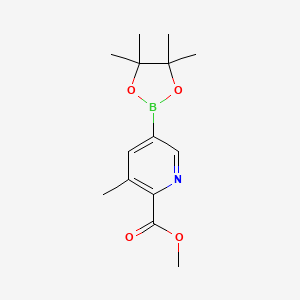
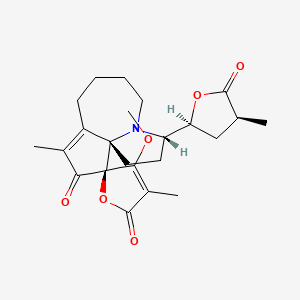
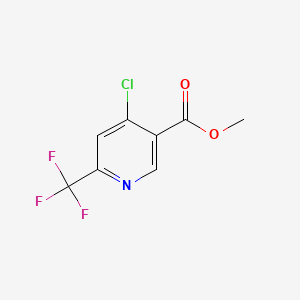
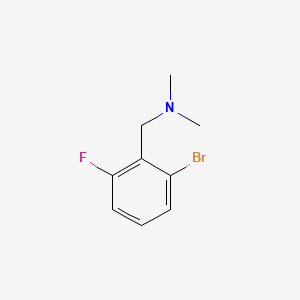
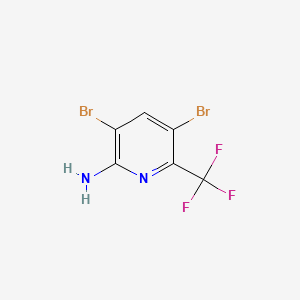
![Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B596394.png)
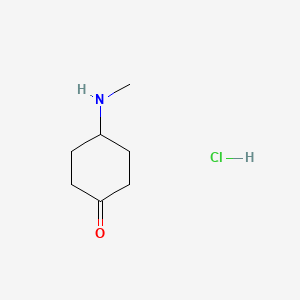
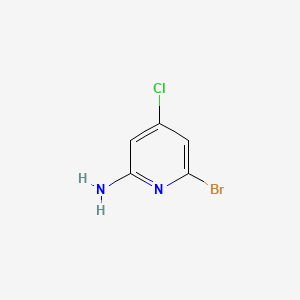
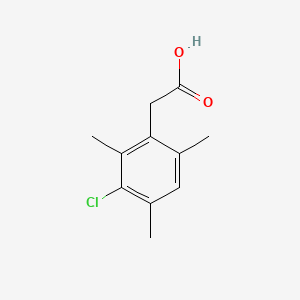
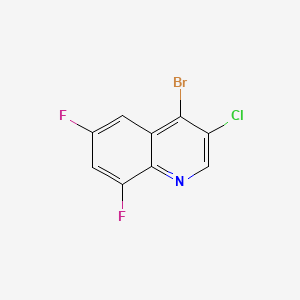
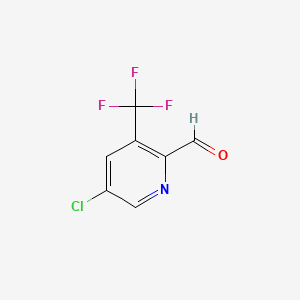
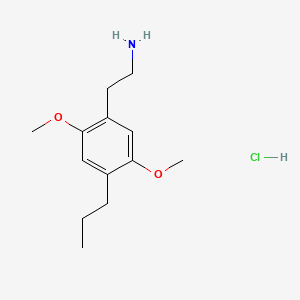
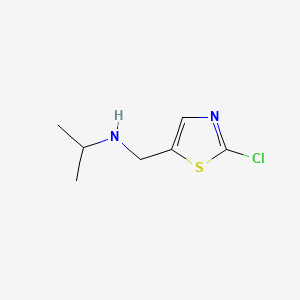
![2-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B596407.png)